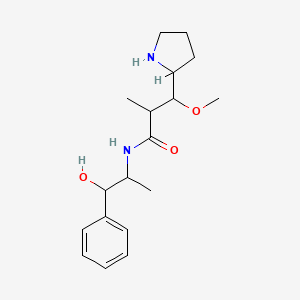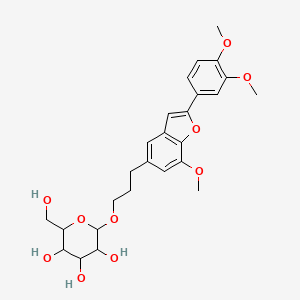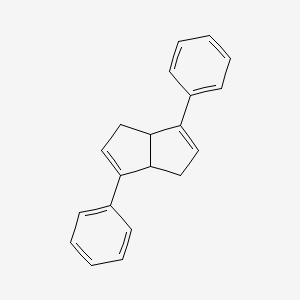
3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is an organic compound with the molecular formula C20H18 and a molecular weight of 258.36 g/mol . This compound is characterized by its unique tetrahydropentalene structure, which includes two phenyl groups attached at the 3 and 6 positions. It is known for its applications in various fields of scientific research, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the tetrahydropentalene structure . The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and subsequent hydrogenation makes it feasible for industrial production.
化学反応の分析
Types of Reactions
3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrahydropentalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully saturated hydrocarbons.
科学的研究の応用
3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene has several applications in scientific research:
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene involves its interaction with molecular targets through its phenyl groups and tetrahydropentalene core. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can coordinate with metal ions to form stable complexes that exhibit unique catalytic properties .
類似化合物との比較
Similar Compounds
1,3a,4,6a-Tetrahydropentalene: A simpler analog without phenyl groups.
3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene: The compound .
3,6-Dimethyl-1,3a,4,6a-tetrahydropentalene: A similar compound with methyl groups instead of phenyl groups.
Uniqueness
This compound is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its simpler analogs
特性
IUPAC Name |
3,6-diphenyl-1,3a,4,6a-tetrahydropentalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYLVULSUMUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
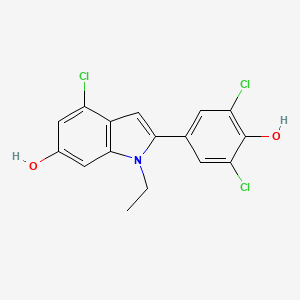

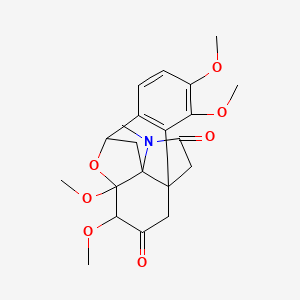

![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)

